1-Bromo-3-methoxymethoxy-5-vinyl-benzene
Description
1-Bromo-3-methoxymethoxy-5-vinyl-benzene is a brominated aromatic compound with a benzene core substituted at three positions:
- Position 1: Bromine atom (Br), a halogen with strong electron-withdrawing properties.
- Position 3: Methoxymethoxy group (-OCH2OCH3), an ether-based substituent providing steric bulk and moderate electron-donating effects.
- Position 5: Vinyl group (CH2=CH-), enabling π-conjugation and reactivity in addition or polymerization reactions.
This compound’s molecular formula is C10H11BrO2 (calculated molecular weight: 257.10 g/mol). Its structure makes it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-3-ethenyl-5-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H11BrO2/c1-3-8-4-9(11)6-10(5-8)13-7-12-2/h3-6H,1,7H2,2H3 |
InChI Key |
FRISNUDPTKXEJM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The table below compares 1-Bromo-3-methoxymethoxy-5-vinyl-benzene with selected analogues:
Physical Properties and Solubility
- Boiling/Melting Points : Data gaps exist for the target compound, but analogues like 3-Bromoanisole (melting point: ~25°C) and 1-Bromo-3-methoxy-5-methylbenzene (liquid at room temperature) suggest similar trends for derivatives with bulkier substituents .
- Solubility : Brominated aromatics are typically soluble in organic solvents (e.g., DCM, THF). The methoxymethoxy group may enhance solubility in polar aprotic solvents compared to methyl or chloro substituents .
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